Cas no 5699-79-6 (BZ-VAL-OH)
BZ-VAL-OH structure
Product Name:BZ-VAL-OH
CAS No:5699-79-6
MF:C12H15NO3
MW:221.252403497696
MDL:MFCD00066064
CID:385980
PubChem ID:730290
Update Time:2025-04-19
BZ-VAL-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Valine,N-benzoyl-
- Benzoyl-L-Valine
- Bz-Val-OH
- Bz-L-Val-OH
- BZO-VAL-OH
- BZ-VALINE
- N-Benzoyl-DL-valine
- N-BENZOYL-L-VALINE
- MLS000773499
- F53005
- (2S)-3-methyl-2-(phenylformamido)butanoic acid
- SMR000364238
- Valine, N-benzoyl-
- MIYQNOPLWKCHED-JTQLQIEISA-N
- AS-48727
- CHEMBL1894739
- MFCD00066064
- SCHEMBL1168553
- (S)-2-Benzamido-3-methylbutanoic acid
- 5699-79-6
- CS-0245352
- HMS2712E22
- N-Benzoylvaline
- AKOS001046585
- Z56881240
- EN300-303602
- NCGC00246050-01
- (2S)-2-benzamido-3-methylbutanoic acid
- BZ-VAL-OH
-
- MDL: MFCD00066064
- Inchi: 1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
- InChI Key: MIYQNOPLWKCHED-JTQLQIEISA-N
- SMILES: OC([C@H](C(C)C)NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 221.10500
- Monoisotopic Mass: 221.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 66.40000
- LogP: 1.91650
BZ-VAL-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B997275-250mg |
BZ-VAL-OH |
5699-79-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997275-500mg |
BZ-VAL-OH |
5699-79-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997275-2.5g |
BZ-VAL-OH |
5699-79-6 | 2.5g |
$ 80.00 | 2022-06-06 | ||
| Enamine | EN300-303602-0.05g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 0.05g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-303602-0.1g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-303602-0.25g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 0.25g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-303602-0.5g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 0.5g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-303602-1.0g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-303602-2.5g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 2.5g |
$30.0 | 2023-09-05 | |
| Enamine | EN300-303602-5.0g |
(2S)-3-methyl-2-(phenylformamido)butanoic acid |
5699-79-6 | 95% | 5.0g |
$783.0 | 2023-02-25 |
BZ-VAL-OH Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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